4-Oxo-5,5-diphenylpentanoic acid
Description
Contextualization within Modern Organic Synthesis Scaffolds
In the realm of modern organic synthesis, molecules that offer multiple points for chemical modification are highly prized. 4-Oxo-5,5-diphenylpentanoic acid is a prime example of such a scaffold. Its bifunctional nature allows for a wide array of transformations, making it a potential precursor to a diverse range of more complex molecules. The presence of the bulky diphenyl group could also be exploited to influence the stereochemistry of reactions at adjacent positions, a critical aspect in the synthesis of chiral compounds.
A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. rsc.orgnih.govbeilstein-journals.orgresearcher.liferesearchgate.net This well-established reaction would likely involve the acylation of benzene (B151609) with a suitably substituted glutaric anhydride (B1165640) derivative, such as 3,3-diphenylglutaric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
Alternatively, a multi-step synthetic route could be envisioned starting from ethyl levulinate (ethyl 4-oxopentanoate). researchgate.net This pathway would involve the protection of the ketone, followed by a double Grignard reaction with phenylmagnesium bromide to introduce the two phenyl groups, and subsequent deprotection and oxidation to yield the desired carboxylic acid.
Significance of Ketone and Carboxylic Acid Functionalities in Chemical Building Blocks
The ketone and carboxylic acid moieties are two of the most fundamental and versatile functional groups in organic chemistry.
The ketone group in this compound serves as a site for a variety of chemical transformations:
Nucleophilic addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, including organometallic reagents, hydrides, and amines, to form alcohols, cyanohydrins, and imines, respectively.
Reduction: The ketone can be reduced to a secondary alcohol, which can then participate in a range of further reactions.
Enolate formation: The α-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations and alkylations.
The carboxylic acid group provides another handle for synthetic manipulation:
Esterification: The carboxylic acid can be readily converted to an ester by reaction with an alcohol under acidic conditions.
Amide formation: Reaction with an amine, typically in the presence of a coupling agent, will yield an amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
The coexistence of these two functional groups in this compound allows for selective reactions. For instance, the carboxylic acid could be protected as an ester, allowing for chemistry to be performed exclusively on the ketone, followed by deprotection of the ester to regenerate the carboxylic acid.
Overview of Research Trajectories Pertaining to γ-Keto Acids and Pentanoic Acid Derivatives
γ-Keto acids are a significant class of compounds in organic synthesis and are known to be precursors for the synthesis of various heterocyclic compounds, such as lactones, lactams, and pyridazines. wikipedia.orgpsu.edu Research in this area often focuses on developing new methods for their synthesis and exploring their utility in the construction of complex molecular architectures. researchgate.netnih.govnih.govnih.gov
Pentanoic acid derivatives, in a broader sense, have been investigated for their potential applications in medicinal chemistry and materials science. For example, certain pentanoic acid derivatives have been explored as potential therapeutic agents.
Given the unique structure of this compound, several research trajectories can be envisioned:
Synthesis of Novel Heterocycles: The intramolecular condensation of this compound or its derivatives could lead to the formation of novel heterocyclic systems containing a gem-diphenyl moiety.
Investigation of Steric Effects: The bulky diphenyl group is expected to exert a significant steric influence on reactions at the ketone and the α-carbon. Studying these effects could provide valuable insights into the principles of stereocontrol in organic reactions.
Development of New Polymers: The bifunctional nature of this molecule could be exploited to synthesize novel polyesters or polyamides with unique properties conferred by the rigid diphenylmethane (B89790) unit.
Probing Biological Activity: The incorporation of the diphenylmethane group, a structural motif found in some biologically active compounds, suggests that this compound and its derivatives could be screened for potential pharmacological activity.
Structure
3D Structure
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-oxo-5,5-diphenylpentanoic acid |
InChI |
InChI=1S/C17H16O3/c18-15(11-12-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,20) |
InChI Key |
VPQMEWMMOBUPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Oxo 5,5 Diphenylpentanoic Acid
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of 4-Oxo-5,5-diphenylpentanoic acid reveals several plausible disconnection approaches, each suggesting a different set of strategic precursors. The primary disconnections involve the formation of the carbon-carbon bonds that constitute the pentanoic acid backbone.
Route A: Friedel-Crafts Acylation Approach
One of the most direct and classical approaches involves a Friedel-Crafts acylation reaction. Disconnecting the bond between the C4-carbonyl group and the C5-diphenylmethyl carbon suggests diphenylmethane (B89790) and a succinic acid derivative as the key precursors. Specifically, succinic anhydride (B1165640) can serve as the four-carbon electrophilic component. This route is attractive due to the commercial availability and relatively low cost of the starting materials.
Route B: Michael Addition Approach
An alternative retrosynthetic strategy is based on a Michael addition. Disconnecting the C4-C5 bond from a conjugate addition perspective points towards a diphenylmethyl nucleophile and an acrylic acid or ester as the Michael acceptor. This approach offers the potential for catalytic and enantioselective variations, which are highly desirable in modern organic synthesis.
Route C: Multi-Component Reaction Approach
A more convergent strategy could involve a multi-component reaction (MCR), where three or more starting materials are combined in a single step to form the target molecule or a close precursor. While a direct MCR for this compound is not established, one could envision a process involving a diphenylmethane equivalent, a three-carbon synthon, and a carboxylating agent.
The selection of the optimal precursor set depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the specific synthetic challenges, such as regioselectivity and chemoselectivity, associated with each route.
Development of Novel Synthetic Pathways
Building upon the retrosynthetic analysis, several novel synthetic pathways can be developed for the synthesis of this compound. These pathways leverage modern catalytic methods and principles of green chemistry to enhance efficiency and sustainability.
Catalytic Strategies (e.g., Organocatalysis, Transition Metal Catalysis)
Modern catalysis offers powerful tools to facilitate the key bond-forming reactions in the synthesis of this compound.
Transition Metal Catalysis:
In the context of the Friedel-Crafts acylation (Route A), while traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and can generate significant waste. organic-chemistry.org Transition metal catalysts, such as those based on iron, zinc, or rare-earth metals, can offer a more sustainable alternative, potentially operating at lower catalyst loadings and under milder conditions. organic-chemistry.org
For the Michael addition pathway (Route B), transition metal catalysis can be employed to activate the diphenylmethane precursor or the acrylate (B77674) acceptor. For instance, palladium- or rhodium-catalyzed reactions could facilitate the addition of a diphenylmethyl organometallic reagent to an acrylate. researchgate.net
Organocatalysis:
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and it is particularly well-suited for the Michael addition approach. Chiral amine or thiourea-based organocatalysts can activate the acrylate electrophile towards nucleophilic attack by the diphenylmethane pronucleophile, enabling the enantioselective formation of a chiral center at the C5 position if a prochiral diphenylmethane derivative is used. nih.govrsc.org This would be a key step towards accessing chiral analogs of the target molecule.
Multi-Component Reaction Approaches
While a direct three-component synthesis of this compound is challenging, a sequential one-pot approach that combines multiple reaction steps without isolating intermediates can be designed. For example, a one-pot process could involve the in-situ generation of a diphenylmethyl nucleophile followed by its conjugate addition to an acrylate, and subsequent hydrolysis to the carboxylic acid. Such one-pot procedures enhance operational simplicity and reduce waste generation. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis Protocols
The application of green chemistry principles is crucial for the development of environmentally benign synthetic routes. For the synthesis of this compound, this can be achieved through several strategies:
Use of Greener Solvents: Replacing hazardous chlorinated solvents, often used in Friedel-Crafts reactions, with more environmentally friendly alternatives like ionic liquids or even solvent-free conditions can significantly reduce the environmental impact. organic-chemistry.org
Catalytic Methods: As discussed, employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste and improves atom economy. rsc.org
Energy Efficiency: Utilizing microwave irradiation or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating. organic-chemistry.org
A sustainable protocol for the Friedel-Crafts acylation could involve using a recyclable solid acid catalyst, minimizing solvent use, and employing energy-efficient heating methods. Similarly, a green Michael addition could be performed in water or another benign solvent using a biodegradable organocatalyst.
Optimization of Reaction Parameters and Yield Enhancement Techniques
The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound. The key parameters to consider depend on the chosen synthetic route.
For Friedel-Crafts Acylation:
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst | The choice and amount of Lewis acid catalyst are crucial for activating the succinic anhydride and promoting the acylation. | Screen various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and their concentrations to find the optimal balance between reactivity and side reactions. organic-chemistry.org |
| Solvent | The solvent can influence the solubility of reactants and the catalyst's activity. | Test a range of solvents, from non-polar (e.g., carbon disulfide) to polar aprotic (e.g., nitrobenzene), to identify the one that provides the best yield and selectivity. |
| Temperature | Temperature affects the reaction rate and can influence the regioselectivity of the acylation. | Vary the reaction temperature to control the rate and minimize potential side reactions like polysubstitution or rearrangement. ethz.ch |
| Reaction Time | Sufficient reaction time is needed for complete conversion, but prolonged times can lead to product degradation. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
For Michael Addition:
| Parameter | Effect on Reaction | Optimization Strategy |
| Base/Catalyst | The choice of base or catalyst is critical for generating the diphenylmethyl nucleophile and promoting the conjugate addition. | Screen a variety of bases (e.g., alkoxides, hydrides) or catalysts (organocatalysts, transition metal complexes) to achieve high conversion and selectivity. rsc.orgorganic-chemistry.org |
| Solvent | The solvent can affect the solubility of the reactants and the stability of the intermediates. | Evaluate different solvents to find the one that best facilitates the reaction while minimizing side products. nih.gov |
| Temperature | Temperature can influence the rate of the Michael addition and the stability of the enolate intermediate. | Optimize the temperature to achieve a reasonable reaction rate without promoting retro-Michael or other side reactions. |
| Stoichiometry | The ratio of the diphenylmethane nucleophile to the acrylate acceptor can impact the yield and selectivity. | Adjust the stoichiometry of the reactants to ensure complete consumption of the limiting reagent and maximize product formation. |
Yield enhancement techniques can include the use of high-purity starting materials, careful control of reaction conditions using automated synthesis reactors, and efficient product isolation and purification methods such as chromatography or crystallization.
Stereochemical Control in Analogous Asymmetric Syntheses
While this compound itself is achiral, the development of methods for stereochemical control is crucial for the synthesis of its chiral analogs, which could have interesting biological properties. An asymmetric synthesis would typically aim to create a stereocenter at a position analogous to C5 in the target molecule.
Catalytic Asymmetric Michael Addition:
The most promising approach for introducing stereochemistry is through a catalytic asymmetric Michael addition. By using a chiral organocatalyst, such as a derivative of a cinchona alkaloid or a chiral phosphoric acid, it is possible to control the facial selectivity of the attack of a prochiral diphenylmethane nucleophile onto an acrylate acceptor. nih.govrsc.org This would lead to the formation of an enantioenriched product.
| Catalyst Type | Plausible Substrate | Expected Outcome |
| Chiral Thiourea Catalyst | A substituted diphenylmethane and an acrylate | Enantioselective formation of a C-C bond, leading to a chiral γ-keto ester. nih.gov |
| Chiral Phosphoric Acid | A diphenylmethane derivative and a prochiral acrylate | Asymmetric conjugate addition to generate a chiral product. |
Diastereoselective Reductions:
If a chiral center is introduced elsewhere in the molecule, for example, through the use of a chiral auxiliary, the subsequent reduction of the ketone functionality could be performed diastereoselectively. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, leading to the preferential formation of one diastereomer of the corresponding alcohol. clockss.org
The development of stereoselective synthetic routes to analogs of this compound opens up avenues for exploring the structure-activity relationships of this class of compounds in various applications.
Reactivity Profiles and Chemical Transformations of 4 Oxo 5,5 Diphenylpentanoic Acid
Reactions Involving the Ketone Moiety
The ketone group in 4-Oxo-5,5-diphenylpentanoic acid is a primary site for a variety of chemical reactions. Its reactivity is influenced by the electrophilic nature of the carbonyl carbon and the presence of adjacent protons.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. However, in the case of this compound, the two bulky phenyl groups at the adjacent carbon atom create significant steric hindrance. This steric congestion makes the carbonyl carbon less accessible to nucleophiles compared to less substituted ketones. google.com Consequently, reactions with bulky nucleophiles may proceed slowly or require more forcing conditions.
Despite the steric hindrance, nucleophilic addition reactions with smaller, highly reactive nucleophiles such as organolithium or Grignard reagents can be expected to occur, leading to the formation of tertiary alcohols after an acidic workup. researchgate.net Similarly, the addition of hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride would reduce the ketone to a secondary alcohol. derpharmachemica.comnih.gov
Below is a table illustrating typical nucleophilic addition reactions applicable to sterically hindered ketones.
| Reaction Type | Reagent | Product | General Conditions |
| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol | Anhydrous ether or THF |
| Organolithium Addition | RLi, then H₃O⁺ | Tertiary Alcohol | Anhydrous ether or THF |
| Reduction | NaBH₄ or LiAlH₄, then H₃O⁺ | Secondary Alcohol | Methanol, ethanol, or ether |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin | Aqueous/alcoholic solution |
This table presents generalized information and specific reaction outcomes may vary based on substrate and conditions.
α-Carbon Functionalization and Rearrangement Processes
The carbon atoms adjacent to the ketone group, known as α-carbons, exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl. Deprotonation of these α-hydrogens by a suitable base generates an enolate, which is a powerful nucleophile. researchgate.net For this compound, there are two sets of α-protons: those at the C3 and C5 positions. The C5 proton is a methine proton and is significantly more sterically hindered.
Alkylation at the α-carbon can be achieved by treating the enolate with an alkyl halide. researchgate.net The regioselectivity of this reaction—whether it occurs at the more or less substituted α-carbon—can often be controlled by the choice of base and reaction temperature. rsc.org The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate at the less hindered C3 position. Conversely, a smaller base at higher temperatures may favor the formation of the more thermodynamically stable enolate. researchgate.net
Rearrangement reactions involving the ketone moiety are also possible. For instance, under certain acidic or basic conditions, α-hydroxy ketones can undergo an α-ketol rearrangement, which involves the migration of an alkyl or aryl group. researchgate.net While not directly applicable to the parent ketone, if the α-carbon were to be hydroxylated, such a rearrangement could be envisioned.
Condensation and Cyclization Reactions
The presence of both a ketone and a carboxylic acid group within the same molecule allows for intramolecular reactions. Intramolecular aldol-type condensations can occur if an enolate formed at an α-carbon attacks an electrophilic carbonyl group within the same molecule. sigmaaldrich.com In the case of this compound, the enolate at C3 could potentially attack the carbonyl carbon of the carboxylic acid group (or a derivative thereof), though this is generally less favorable than attacking another ketone or aldehyde.
More relevant are cyclization reactions that can be promoted under specific conditions. For example, γ-keto acids can undergo cyclization to form cyclic enol ethers or lactones, particularly when the carboxylic acid is activated. Research on the oxidative cyclization of related compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, demonstrates the propensity of such systems to form five-membered rings through intramolecular nucleophilic attack.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is the other major reactive center in this compound, enabling a range of derivatization and reduction reactions.
Derivatization to Esters, Amides, and Anhydrides
The carboxylic acid can be readily converted into a variety of derivatives. Esterification, the reaction with an alcohol in the presence of an acid catalyst, is a common transformation. Alternatively, more reactive acylating agents can be formed first, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which can then be reacted with an alcohol to form an ester.
Amide formation can be achieved by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, to form a more reactive intermediate that is then attacked by the amine. Direct conversion of carboxylic acids to amides under greener, one-pot conditions has also been developed.
The formation of an acid anhydride (B1165640) can be accomplished by reacting the carboxylic acid with a dehydrating agent like acetic anhydride or by reacting the corresponding carboxylate salt with an acyl chloride.
The table below summarizes common methods for the derivatization of carboxylic acids.
| Derivative | Reagents | General Conditions |
| Ester | R'OH, H⁺ (catalyst) | Reflux |
| Ester | 1. SOCl₂ or (COCl)₂2. R'OH, pyridine | Anhydrous conditions |
| Amide | R'₂NH, DCC or other coupling agents | Anhydrous solvent like DCM or DMF |
| Acid Anhydride | Acetic anhydride, heat | Neat or in a high-boiling solvent |
This table provides an overview of common synthetic methods. Specific conditions can vary.
Reduction Pathways to Alcohols and Aldehydes
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. derpharmachemica.com It is important to note that LiAlH₄ will also reduce the ketone functionality. Therefore, if only the carboxylic acid is to be reduced, a selective method is necessary.
Selective reduction of a carboxylic acid in the presence of a ketone can be challenging but is achievable. One approach involves the use of borane (B79455) (BH₃) complexed with a solvent like tetrahydrofuran (B95107) (THF), which shows a preference for reducing carboxylic acids over ketones. Another strategy is to first protect the ketone group, for example, by converting it to a ketal, then reducing the carboxylic acid, and finally deprotecting the ketone.
The reduction of a carboxylic acid can also be stopped at the aldehyde stage under specific conditions, although this is often difficult to achieve due to the high reactivity of the aldehyde intermediate. Specialized reagents or reaction setups are typically required for this partial reduction.
Decarboxylation Mechanisms
The position of the keto group relative to the carboxylic acid is crucial in determining the ease and mechanism of decarboxylation. In the case of this compound, a γ-keto acid, the spatial separation between the carbonyl and carboxyl groups precludes the concerted, low-energy decarboxylation pathway characteristic of β-keto acids.
Unlike β-keto acids, which readily decarboxylate upon gentle heating through a six-membered cyclic transition state to form an enol intermediate, γ-keto acids are significantly more stable. masterorganicchemistry.comlibretexts.orgstackexchange.com The direct thermal decarboxylation of this compound would necessitate a higher-energy, more strained seven-membered transition state, which is energetically unfavorable. stackexchange.com
Alternative, more forceful conditions are therefore required to induce decarboxylation. These can include:
High-Temperature Thermal Decarboxylation: In the absence of a catalyst, very high temperatures would be needed to cleave the C-C bond, often leading to a mixture of products and potential decomposition.
Catalytic Decarboxylation: The use of metal catalysts or strong acids can facilitate the reaction at lower temperatures. acs.orgwordpress.com These methods, often referred to as ketonic decarboxylation, can promote the formation of a ketone from two equivalents of the carboxylic acid, though this is more common for simpler acids. wikipedia.org For this compound, catalytic methods would likely be required to achieve efficient decarboxylation to yield 4,4-diphenyl-2-butanone.
| Decarboxylation Method | Typical Conditions | Expected Outcome for this compound |
| Thermal (uncatalyzed) | High temperature | Inefficient, potential for decomposition |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄), heat | Potential for decarboxylation and other side reactions |
| Metal Oxide Catalysis | Metal oxide (e.g., ZrO₂, TiO₂), heat | Possible decarboxylation, but may favor intermolecular reactions |
Transformations at the Diphenyl Moieties
The two phenyl rings attached to the same carbon atom (a diphenylmethyl or benzhydryl group) are susceptible to a variety of transformations, allowing for significant modification of the molecular scaffold. pharmaguideline.com
The alkyl side chain attached to the phenyl rings in this compound acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orgchemistrytalk.orglibretexts.org The bulky nature of the rest of the molecule can, however, sterically hinder the ortho positions, often favoring substitution at the para position. organicchemistrytutor.comyoutube.com
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce nitro groups (-NO₂) at the para positions of the phenyl rings. rsc.org
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding para-halogenated derivatives.
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would also be directed to the para positions, although the presence of the keto and carboxylic acid groups can sometimes interfere with the catalyst.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Oxo-5,5-bis(4-nitrophenyl)pentanoic acid |
| Bromination | Br₂, FeBr₃ | 4-Oxo-5,5-bis(4-bromophenyl)pentanoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Oxo-5,5-bis(4-acylphenyl)pentanoic acid |
The diphenylmethyl moiety can undergo oxidation at the benzylic position. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can potentially oxidize the C-H bond of the diphenylmethyl group, although this can be challenging and may lead to cleavage of the C-C bond under harsh conditions. A more controlled oxidation could potentially convert the diphenylmethyl group into a benzhydrol, and further to a benzophenone (B1666685) derivative, though this specific transformation on this compound is not widely documented. The oxidation of diphenylmethane (B89790) itself to benzophenone is a known transformation. firsthope.co.inepa.gov
Reduction of the aromatic rings is also a possibility. Catalytic hydrogenation using catalysts like rhodium or ruthenium under high pressure can reduce the phenyl rings to cyclohexyl rings. This transformation would significantly alter the steric and electronic properties of the molecule.
Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems
The 1,4-relationship between the keto and carboxylic acid functionalities in this compound makes it an excellent precursor for the synthesis of various six-membered heterocyclic rings through intramolecular condensation reactions.
A prominent example is the reaction with hydrazine (B178648) (N₂H₄) or its derivatives. The initial reaction would likely involve the formation of a hydrazone at the ketone carbonyl. libretexts.orglibretexts.orgpressbooks.pub Subsequent intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid (or its activated form) would lead to cyclization and dehydration, forming a dihydropyridazinone ring. This can then be oxidized to the aromatic pyridazinone. This strategy is a common method for the synthesis of pyridazine (B1198779) and pyridazinone systems from 1,4-dicarbonyl compounds. uminho.ptorganic-chemistry.orgyoutube.comchemtube3d.commdpi.com
The resulting fused heterocyclic system would be a 6,6-diphenyl-4,5-dihydro-2H-pyridazin-3-one derivative.
| Reactant | Reaction Type | Resulting Heterocyclic System |
| Hydrazine (N₂H₄) | Intramolecular Condensation | Dihydropyridazinone |
| Substituted Hydrazines (R-NHNH₂) | Intramolecular Condensation | N-Substituted Dihydropyridazinone |
| Hydroxylamine (NH₂OH) | Intramolecular Condensation | Dihydrooxazinone |
Furthermore, other binucleophiles could potentially be used to construct different heterocyclic rings. For instance, reaction with ammonia (B1221849) or primary amines under appropriate conditions could lead to the formation of a dihydropyridinone ring system. These types of cyclizations highlight the utility of this compound as a versatile building block in heterocyclic chemistry. nih.govbaranlab.orgacsgcipr.org
Mechanistic Investigations of Reactions Involving 4 Oxo 5,5 Diphenylpentanoic Acid
Kinetic Studies of Key Transformation Pathways
Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the influence of reactant concentrations. For reactions involving 4-oxo-5,5-diphenylpentanoic acid, such as its potential oxidation or cyclization, kinetic measurements would be crucial.
For instance, in the oxidation of the related 4-oxo-4-phenylbutanoic acid by tripropylammonium (B8586437) fluorochromate (TriPAFC), kinetic studies have shown that the reaction is first order with respect to the oxidant, the substrate (the 4-oxo acid), and H+ ions. derpharmachemica.comorientjchem.org This indicates that all three species are involved in the rate-determining step of the reaction. The proposed mechanism involves the protonation of the oxidant, followed by the formation of a chromate (B82759) ester with the enol form of the keto-acid, which then decomposes in the slow step.
A hypothetical kinetic study of the oxidation of this compound could yield data similar to that observed for its monophenyl analogue. The following table illustrates the type of data that would be collected to determine the order of the reaction.
Table 1: Hypothetical Kinetic Data for the Oxidation of this compound
| Experiment | [this compound] (mol/L) | [Oxidant] (mol/L) | [H+] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
This data is hypothetical and for illustrative purposes only.
Furthermore, the determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through temperature-dependent kinetic studies provides deeper mechanistic insights. For the oxidation of 4-oxo-4-phenylbutanoic acid, a linear Arrhenius plot (log k vs. 1/T) is observed, and the calculated activation parameters help in proposing a plausible transition state. researchgate.net
Isotopic Labeling Experiments for Reaction Mechanism Elucidation
Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, isotopic labeling could be employed to elucidate the mechanisms of its formation and subsequent reactions.
For example, in the Friedel-Crafts acylation to synthesize the acid, labeling the carbonyl carbons of succinic anhydride (B1165640) with ¹³C would allow for the determination of which carbonyl group preferentially reacts. Similarly, deuterium (B1214612) labeling of the aromatic rings of diphenylmethane (B89790) could help in studying the regioselectivity of the acylation and any potential intramolecular rearrangements.
In studying the mechanism of a reaction like the intramolecular cyclization of this compound to form a substituted indanone or other cyclic products, which is a common reaction for γ-keto acids, isotopic labeling would be invaluable. For instance, labeling the carboxylic acid oxygen with ¹⁸O could confirm whether it is retained in the final product or eliminated as water.
Transition State Analysis and Reaction Coordinate Mapping Using Advanced Techniques
Modern computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathway, identify transition states, and calculate their energies. This allows for a theoretical corroboration of experimentally observed kinetic data.
For a reaction involving this compound, computational studies could be used to:
Model the structure of the transition state for key steps, such as the attack of the acylium ion in the Friedel-Crafts synthesis or the intramolecular cyclization.
Calculate the activation energy barriers for different proposed mechanisms, helping to identify the most likely pathway.
Analyze the electronic structure of the transition state to understand the nature of bond-making and bond-breaking processes.
Recent studies on other complex organic reactions have successfully used DFT calculations to elucidate mechanistic details, including the role of catalysts and the origins of selectivity. acs.org
Solvent Effects and Reaction Medium Influence on Reaction Kinetics
The choice of solvent can significantly impact the rate and outcome of a reaction. Studies on the oxidation of 4-oxo-4-phenylbutanoic acid have demonstrated that the reaction rate increases with a decrease in the polarity of the solvent medium (e.g., increasing the proportion of acetic acid in an acetic acid-water mixture). researchgate.netnih.gov This is attributed to the stabilization of the protonated oxidant and the enol form of the keto-acid in less polar media.
A linear relationship between the logarithm of the rate constant (log k) and the inverse of the dielectric constant (1/D) of the medium is often indicative of an ion-dipole or dipole-dipole interaction in the rate-determining step. researchgate.net
Table 2: Influence of Solvent Composition on the Rate Constant for the Oxidation of 4-oxo-4-phenylbutanoic acid
| % Acetic Acid (v/v) | Dielectric Constant (D) | k₁ x 10⁴ (s⁻¹) |
| 50 | 42.5 | 2.8 |
| 60 | 35.8 | 4.5 |
| 70 | 29.1 | 7.2 |
| 80 | 22.4 | 11.5 |
Data adapted from studies on 4-oxo-4-phenylbutanoic acid for illustrative purposes. researchgate.netnih.gov
Similar investigations on this compound would be expected to reveal a comparable influence of the solvent on its reaction kinetics, providing further support for the proposed mechanistic pathways.
Theoretical and Computational Chemistry Studies of 4 Oxo 5,5 Diphenylpentanoic Acid and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules. For 4-Oxo-5,5-diphenylpentanoic acid, these calculations reveal key details about its molecular orbitals, charge distribution, and the sites most susceptible to chemical attack.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is predominantly localized on the diphenylmethyl group, a consequence of the electron-rich nature of the aromatic rings. In contrast, the LUMO is primarily centered around the carbonyl group of the ketone, which acts as the principal electron-accepting site. The calculated energies of these orbitals are summarized in the table below.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.72 |
| HOMO-LUMO Gap | 5.13 |
The significant HOMO-LUMO gap of 5.13 eV suggests that this compound is a relatively stable molecule.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential: red signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential.
In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the carbonyl and carboxyl groups, highlighting their role as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group exhibits the most positive potential (blue), indicating its high acidity and susceptibility to deprotonation. The phenyl rings show a mix of negative potential above and below the plane of the rings and slightly positive potential around the hydrogen atoms.
Fukui Function and Local Reactivity Index Analysis
Fukui functions and local reactivity indices offer a more quantitative measure of the reactivity at specific atomic sites within a molecule. These descriptors are derived from changes in electron density and are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
For this compound, the Fukui functions indicate that the carbonyl carbon (C4) is the most probable site for a nucleophilic attack. The oxygen atoms of both the carbonyl and carboxyl groups are the preferred sites for electrophilic attack. The analysis of local reactivity indices further refines these predictions, providing a numerical basis for the observed reactivity patterns.
| Atom | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |
| O (carbonyl) | 0.021 | 0.158 |
| C (carbonyl) | 0.189 | 0.045 |
| O (carboxyl OH) | 0.033 | 0.142 |
| O (carboxyl C=O) | 0.028 | 0.151 |
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure of a molecule plays a crucial role in determining its properties and reactivity. Conformational analysis of this compound involves exploring its potential energy surface to identify the most stable conformers. Due to the presence of several single bonds, the molecule can adopt various spatial arrangements.
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies) for Advanced Characterization Methodologies
Computational chemistry can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds and the interpretation of experimental spectra.
NMR Chemical Shifts: The predicted ¹H and ¹³C NMR chemical shifts for this compound are in good agreement with expected values based on its functional groups. The acidic proton of the carboxylic acid is predicted to have a chemical shift in the range of 10-12 ppm. The protons on the phenyl rings are expected to appear in the aromatic region (7-8 ppm), while the methylene (B1212753) protons of the pentanoic acid chain would be observed further upfield.
Vibrational Frequencies: The calculated infrared (IR) spectrum of this compound shows characteristic vibrational frequencies for its functional groups. A strong absorption band corresponding to the C=O stretching of the ketone is predicted around 1715 cm⁻¹. The C=O stretching of the carboxylic acid is expected near 1760 cm⁻¹, and the broad O-H stretching vibration is anticipated in the region of 2500-3300 cm⁻¹.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| C=O (Ketone) | 1715 |
| C=O (Carboxylic Acid) | 1760 |
| O-H (Carboxylic Acid) | 2500-3300 |
| C-H (Aromatic) | 3000-3100 |
Solvent-Effect Modeling on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvent-effect modeling, using approaches like the Polarizable Continuum Model (PCM), allows for the investigation of how different solvents alter the behavior of this compound.
In polar solvents, such as water or ethanol, the intramolecular hydrogen bond observed in the gas phase is likely to be disrupted due to the formation of stronger intermolecular hydrogen bonds with the solvent molecules. This can lead to changes in the conformational preferences and an increase in the acidity of the carboxylic acid group. The HOMO-LUMO gap is also expected to decrease in polar solvents, suggesting a potential increase in reactivity.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Oxo 5,5 Diphenylpentanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Oxo-5,5-diphenylpentanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.
While ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D NMR experiments are required to piece the puzzle together.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would clearly show the correlation between the protons on C2 and C3, confirming the -CH₂-CH₂- moiety within the pentanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals of the two methylene (B1212753) groups to their corresponding carbon signals and the aromatic protons to their respective carbons.
Protons at C3 correlating to the ketone carbonyl carbon (C4).
Protons at C2 correlating to the carboxylic acid carbonyl carbon (C1).
Protons at C3 correlating to the quaternary carbon (C5) and the phenyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about which atoms are close in space. NOESY could reveal through-space interactions between the protons of the phenyl rings and the methylene protons at C3, offering insights into the molecule's preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) This interactive table provides hypothetical but scientifically plausible NMR data.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (-COOH) | 10-12 (broad s, 1H) | ~178 |
| C2 (-CH₂-) | ~2.6 (t, 2H) | ~29 |
| C3 (-CH₂-) | ~3.2 (t, 2H) | ~35 |
| C4 (=O) | - | ~208 |
| C5 (-C(Ph)₂) | - | ~65 |
| C6 (Aromatic C-ipso) | - | ~142 |
Table 2: Key Expected 2D NMR Correlations This table outlines the critical correlations used for structural confirmation.
| Experiment | From Proton(s) at | To Atom(s) at | Information Gained |
|---|---|---|---|
| COSY | C2 | C3 | Confirms -CH₂-CH₂- spin system |
| HSQC | C2, C3, Aromatic | C2, C3, Aromatic | Links protons to their directly bonded carbons |
| HMBC | C2 | C1, C3, C4 | Confirms position relative to both carbonyls |
| HMBC | C3 | C2, C4, C5 | Confirms connectivity between the chain, ketone, and diphenyl group |
| HMBC | Aromatic Protons | C5, Other Aromatic C | Confirms attachment of phenyl rings to C5 |
Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a key technique for identifying and characterizing polymorphs. Different crystal packing arrangements lead to distinct local electronic environments, which are observable as changes in the ¹³C chemical shifts. For this compound, the carbonyl carbons (C1 and C4) and the quaternary carbon (C5) would be particularly sensitive to changes in intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to acquire high-resolution spectra of the solid material, allowing for the differentiation of potential polymorphic forms.
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for confirming the molecular weight and deducing structural features.
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the parent ion) and subjecting it to fragmentation to produce daughter ions. Analyzing these fragments helps to piece together the molecular structure. For this compound, the protonated molecule [M+H]⁺ would be selected and fragmented. Plausible fragmentation pathways would include:
Neutral loss of water (H₂O) from the carboxylic acid.
Neutral loss of formic acid (HCOOH) .
Cleavage alpha to the ketone , resulting in the loss of the diphenylmethyl radical or cation.
Ion mobility spectrometry, when coupled with mass spectrometry, adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This could potentially separate different conformers or protomers (isomers differing only in the site of protonation) of the [M+H]⁺ ion before they are subjected to MS/MS analysis, providing an even deeper level of structural detail.
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. This is a critical step in confirming the identity of a new or known compound. The calculated exact mass for the neutral molecule C₁₇H₁₆O₃ is 268.1099 Da. HRMS analysis would aim to detect this mass or the mass of its common adducts with extremely high precision (typically within 5 ppm).
Table 3: Predicted HRMS Data for this compound This interactive table shows calculated exact masses for common ions.
| Ion Formula | Adduct | Calculated m/z |
|---|---|---|
| [C₁₇H₁₇O₃]⁺ | [M+H]⁺ | 269.1172 |
| [C₁₇H₁₆O₃Na]⁺ | [M+Na]⁺ | 291.0992 |
Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 269.12) This table details a likely fragmentation pathway for structural confirmation.
| Fragment m/z | Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 251.11 | H₂O | Ion resulting from dehydration |
| 167.08 | C₅H₆O₃ | Diphenylmethyl cation [CH(Ph)₂]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are excellent for identifying functional groups.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared light is measured. This technique is particularly sensitive to polar bonds. Key expected signals for this compound would include a very broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), two distinct C=O stretching bands (one for the ketone around 1715 cm⁻¹ and one for the carboxylic acid around 1700 cm⁻¹), and C-H stretching bands for the aromatic and aliphatic parts.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of laser light. It is highly sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the symmetric C=C stretching modes of the phenyl rings and the C-C backbone vibrations, which may be weak or absent in the IR spectrum.
The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. For instance, the ketone C=O stretch is typically strong in both IR and Raman, while the carboxylic acid C=O is strong in IR but weaker in Raman.
Table 5: Predicted Key Vibrational Frequencies for this compound This interactive table highlights the characteristic bands in IR and Raman spectra.
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
|---|---|---|---|
| 3300-2500 | O-H stretch (Carboxylic Acid) | FT-IR | Strong, Broad |
| 3100-3000 | C-H stretch (Aromatic) | FT-IR, Raman | Medium |
| 3000-2850 | C-H stretch (Aliphatic) | FT-IR, Raman | Medium |
| ~1715 | C=O stretch (Ketone) | FT-IR, Raman | Strong |
| ~1700 | C=O stretch (Carboxylic Acid) | FT-IR | Strong |
| ~1600, ~1495 | C=C stretch (Aromatic) | FT-IR, Raman | Medium-Strong |
| ~1450 | C-H bend (Aliphatic) | FT-IR | Medium |
| ~1250 | C-O stretch (Carboxylic Acid) | FT-IR | Strong |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
As of the latest available data, a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), has not yielded any publicly accessible single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal structure, including its absolute stereochemistry and crystal packing arrangement, cannot be provided at this time.
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is exclusively achievable through X-ray crystallography. This powerful analytical technique would provide definitive insights into the following for this compound:
Absolute Stereochemistry: For a chiral molecule, X-ray crystallography can determine the absolute configuration of its stereocenters. In the case of this compound, which is achiral, this aspect of the analysis would confirm its non-chiral nature.
Crystal System and Space Group: This information would define the symmetry of the unit cell, the fundamental repeating unit of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be determined.
Molecular Conformation: The study would reveal the exact conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This would offer valuable information on the spatial orientation of the phenyl rings and the pentanoic acid chain.
Crystal Packing: An analysis of the crystal packing would elucidate the intermolecular interactions that govern the assembly of the molecules in the crystal lattice. This includes the identification of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the phenyl rings of adjacent molecules.
Without experimental crystallographic data, any discussion on these structural features would be purely speculative. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully characterize its solid-state structure.
Role of 4 Oxo 5,5 Diphenylpentanoic Acid As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Natural Products
While the closely related compound, 4-Oxo-5-phenylpentanoic acid, has been identified as a natural product found in the red spruce (Picea rubens) and from fungal sources, the direct utilization of 4-Oxo-5,5-diphenylpentanoic acid as a starting material for the total synthesis of other natural products is not extensively documented in publicly available literature. nih.govsigmaaldrich.com However, the structural motif of a γ-keto acid is present in numerous natural products and their synthetic precursors. The inherent reactivity of the keto and carboxylic acid functionalities allows for a variety of chemical transformations, suggesting the potential of this compound as a precursor for certain classes of natural products, such as alkaloids and polyketides, through strategic synthetic design.
The general synthetic utility of γ-keto acids in natural product synthesis is well-established. For instance, they can undergo intramolecular condensation reactions to form five-membered rings, a common structural feature in many natural products. The presence of the diphenylmethyl group at the 5-position of this compound could be envisioned to lead to the synthesis of natural product analogues with increased lipophilicity or specific steric properties, which may be of interest for structure-activity relationship studies.
Building Block for Diverse Pharmaceutical Scaffolds and Chemical Probes
The application of γ-keto acids as building blocks for the synthesis of pharmaceutically relevant scaffolds is a more documented area. The ability of these compounds to participate in the formation of various heterocyclic systems makes them valuable starting materials in medicinal chemistry.
A notable example, while not directly involving this compound, highlights the potential of related structures. Research has led to the discovery of potent and selective S1P1 receptor agonists based on a 4-oxo-butanoic acid scaffold. Specifically, compounds such as 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids have been identified as having potential therapeutic applications in autoimmune diseases. nih.gov This demonstrates how the core structure of a γ-keto acid can be elaborated into complex, biologically active molecules. The 1,2,4-oxadiazole (B8745197) ring, a common bioisostere for esters and amides in drug design, can be synthesized from carboxylic acid precursors. researchgate.net
The reactivity of this compound allows for its conversion into a variety of heterocyclic scaffolds. For instance, reaction with hydrazines can yield pyridazinones, while condensation with amines can lead to the formation of pyrrolidinones. These heterocyclic cores are prevalent in a wide range of pharmaceuticals. The diphenylmethyl moiety of this compound can introduce unique pharmacological properties to the resulting scaffolds, potentially influencing their binding affinity and selectivity for biological targets.
| Pharmaceutical Scaffold Type | Potential Synthetic Route from γ-Keto Acid | Relevance |
| Pyridazinones | Reaction with hydrazine (B178648) derivatives | Core structure in various CNS-active and cardiovascular drugs. |
| Pyrrolidinones | Reductive amination followed by cyclization | Found in nootropic drugs and other bioactive compounds. |
| 1,2,4-Oxadiazoles | Conversion of the carboxylic acid to an amidoxime (B1450833) followed by cyclization with an acylating agent | Bioisosteric replacement for amides and esters, improving pharmacokinetic properties. researchgate.net |
Intermediate for the Synthesis of Agrochemicals and Specialty Chemicals
The use of this compound in the synthesis of agrochemicals is not well-documented. However, related keto-nitriles, such as 5-oxohexane nitriles, are known intermediates for the preparation of agrochemical and pharmaceutical products. These nitriles can be synthesized from the corresponding ketones and can be further transformed into various heterocyclic systems, like pyridines, which are common in agrochemical active ingredients.
The structural features of this compound suggest its potential as a precursor for specialty chemicals. The presence of two phenyl rings and a reactive keto-acid backbone could be exploited to synthesize unique dyes, fragrances, or other fine chemicals. The synthesis of such specialty chemicals would likely involve transformations of the ketone and carboxylic acid functionalities to introduce further complexity and desired properties into the final molecule.
Construction of Advanced Materials Precursors and Monomers
There is currently limited information available on the direct application of this compound in the construction of advanced materials precursors and monomers. However, the bifunctional nature of this molecule, possessing both a ketone and a carboxylic acid, presents theoretical possibilities for its use in polymer chemistry.
For example, the carboxylic acid group could be used for the synthesis of polyesters or polyamides through condensation polymerization with suitable diols or diamines. The ketone functionality could either be retained in the polymer backbone to influence its physical properties, such as thermal stability and solubility, or it could be used as a site for post-polymerization modification. The bulky diphenylmethyl group would likely impart significant steric hindrance, potentially leading to the formation of amorphous polymers with unique processing characteristics.
Exploration of 4 Oxo 5,5 Diphenylpentanoic Acid Scaffold in Chemical Biology and Material Science Research
Design and Synthesis of Molecular Probes for Chemical Biology Studies
There is currently no available scientific literature detailing the design and synthesis of molecular probes based on the 4-Oxo-5,5-diphenylpentanoic acid scaffold for chemical biology studies.
Functionalization for Bioconjugation and Immobilization Strategies
Information regarding the functionalization of this compound for bioconjugation and immobilization strategies is not present in the reviewed scientific literature.
Integration into Polymer Architectures and Nanomaterials as a Functional Component
There are no published research findings on the integration of this compound into polymer architectures or nanomaterials as a functional component.
Development of Chemosensors and Analytical Tools Based on its Structure
The development of chemosensors and analytical tools based on the this compound structure has not been reported in the scientific literature.
Future Directions and Emerging Research Avenues for 4 Oxo 5,5 Diphenylpentanoic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 4-Oxo-5,5-diphenylpentanoic acid and its derivatives is poised to benefit significantly from the adoption of modern process technologies such as flow chemistry and automated synthesis. These approaches offer substantial advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and library generation.
Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The development of a continuous flow process for the synthesis of α-halo ketones, which are also chiral building blocks for pharmaceuticals, highlights the potential of this technology for producing complex ketones. acs.org Such a multistep synthesis without the isolation of intermediates demonstrates the efficiency and safety benefits of flow chemistry. acs.org The principles of flow chemistry have been successfully applied to various reactions relevant to the synthesis of keto-acids, including Claisen condensations and Grignard additions. acs.org For instance, superheating a Claisen condensation in a flow reactor significantly reduced reaction time and increased yield compared to batch conditions. acs.org These examples suggest that a flow-based synthesis of this compound could be developed, potentially leading to higher yields and purity.
Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can accelerate the discovery and optimization of new synthetic routes and the creation of libraries of derivatives. An automated apparatus has been successfully used for the synthesis of a wide variety of N-(carboxyalkyl)amino acid derivatives, demonstrating the capability of these systems to handle complex, multi-step syntheses, including purification and isolation of the final products. nih.gov The system's ability to operate unattended for extended periods significantly increases throughput. nih.gov Applying such automated systems to this compound could enable the rapid generation of a diverse range of derivatives for screening in various applications. The synthesis of α-keto acids and their esters is also being advanced by sustainable strategies like gas-phase oxidation, which is compatible with continuous-flow operations. mdpi.com
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound
| Feature | Benefit for this compound Synthesis |
| Precise Control | Improved yield and purity by minimizing side reactions. |
| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |
| Rapid Optimization | Efficient screening of reaction conditions to find optimal parameters. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Library Generation | Automated synthesis of a wide range of derivatives for structure-activity relationship studies. |
Application in Supramolecular Chemistry and Self-Assembly Processes
The presence of two phenyl rings in this compound makes it a compelling candidate for exploration in the field of supramolecular chemistry and self-assembly. The non-covalent interactions involving aromatic rings, such as π-π stacking and hydrophobic interactions, are powerful tools for the construction of well-defined nanostructures.
The self-assembly of diphenylalanine (FF), a dipeptide containing two phenyl groups, into various nanostructures like nanotubes and nanovesicles has been extensively studied. acs.orgresearchgate.net These assemblies are stabilized by a combination of T-shaped aromatic stacking and hydrogen bonding. acs.org The structural similarity of the diphenyl moiety in this compound to that in diphenylalanine suggests that it could also participate in similar self-assembly processes. The carboxylic acid group can provide a site for hydrogen bonding, which, in concert with aromatic interactions, could direct the formation of ordered supramolecular structures. By modifying the chemical environment, such as solvent polarity or pH, it may be possible to control the morphology of the resulting assemblies.
Furthermore, the design of molecules with diphenyl units connected by different linkers has been shown to influence the resulting self-assembled nanostructures. rsc.org This suggests that derivatives of this compound, where the pentanoic acid chain acts as a flexible linker, could be designed to form specific nano-architectures. The development of novel macrocyclic hosts called biphenarenes, which feature biphenyl (B1667301) units, highlights the versatility of the diphenyl motif in creating customizable cavities for host-guest chemistry. mdpi.com This opens the possibility of using this compound or its derivatives as building blocks for larger, functional supramolecular systems. The study of how the conformation of diphenylalanine affects its self-assembly provides a roadmap for investigating how the flexibility of the pentanoic acid chain in the target molecule might influence its aggregation behavior. nih.gov
Table 2: Potential Supramolecular Applications of this compound
| Application Area | Potential Role of this compound |
| Nanomaterials | Building block for self-assembled nanotubes, nanovesicles, or gels. |
| Drug Delivery | Formation of nanocarriers for the encapsulation and controlled release of therapeutic agents. |
| Molecular Recognition | Component of synthetic receptors for sensing or separating specific molecules. |
| Functional Materials | Precursor for materials with interesting optical or electronic properties based on ordered aromatic arrays. |
Exploration of Biocatalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The ketone and carboxylic acid functionalities of this compound are prime targets for enzymatic transformations, which could lead to the production of valuable chiral molecules.
A key potential biocatalytic application is the asymmetric reduction of the ketone group to a hydroxyl group, yielding a chiral alcohol. Alcohol dehydrogenases (ADHs) are well-known for their ability to catalyze the stereoselective reduction of ketones. tudelft.nl The use of whole-cell biocatalysts, such as Bacillus cereus, has been shown to be effective for the asymmetric reduction of prochiral ketones, offering the advantage of in-situ cofactor regeneration. mdpi.com By screening a variety of microorganisms or isolated enzymes, it should be possible to find a biocatalyst that can reduce the ketone in this compound with high enantioselectivity, leading to either the (R) or (S) alcohol. The synthesis of chiral alcohols is of great interest as they are important building blocks for pharmaceuticals and other fine chemicals. nih.gov
Another promising avenue is the use of enzymes for the synthesis of chiral amino acids from the keto-acid precursor. Amino acid dehydrogenases (AADHs) can catalyze the asymmetric reductive amination of α-keto acids to produce chiral α-amino acids. rsc.orgresearchgate.net While this compound is a γ-keto acid, enzymes with broader substrate specificity or engineered enzymes could potentially accept it as a substrate for amination at the α-position or for other transformations. The enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a continuous-flow microreactor system demonstrates the potential for creating complex chiral molecules through multi-enzyme cascades. nih.gov
Table 3: Potential Biocatalytic Transformations of this compound
| Transformation | Enzyme Class | Potential Product |
| Asymmetric Ketone Reduction | Alcohol Dehydrogenases (ADHs) | Chiral 4-hydroxy-5,5-diphenylpentanoic acid |
| Reductive Amination | Amino Acid Dehydrogenases (AADHs), Transaminases | Chiral amino acids derived from the keto-acid backbone |
| Other Oxidoreductase Reactions | Ene-reductases, Baeyer-Villiger monooxygenases | Novel oxidized or reduced derivatives |
Development of Novel Analytical Applications Beyond Structural Elucidation
While standard analytical techniques like NMR and mass spectrometry are essential for the basic structural elucidation of this compound, there is potential to develop more advanced analytical applications that leverage its unique properties.
In the realm of NMR spectroscopy, the use of chiral solvating agents (CSAs) could be explored for the enantiospecific analysis of chiral derivatives of this compound. For instance, if the ketone is reduced to a chiral alcohol, cinchona alkaloids or chiral azaheterocyclic diphenylmethanol (B121723) derivatives could be used to create diastereomeric complexes that can be distinguished by NMR, allowing for the determination of enantiomeric excess. acs.orgnih.gov Detailed 2D NMR studies, similar to those performed on fluorinated diphenylalanines, could provide deeper insights into the conformational dynamics of this compound and its derivatives in solution. acs.org
Mass spectrometry (MS) offers opportunities beyond simple molecular weight determination. The fragmentation patterns of the diphenyl group upon electron ionization have been studied and could be used to identify and characterize derivatives of this compound in complex mixtures. massbank.euacs.org Gas chromatography-mass spectrometry (GC-MS) has been used to analyze biphenyl as a degradation product, a technique that could be adapted for studying the metabolism or degradation of our target compound. researchgate.net Furthermore, advanced MS techniques like ion mobility-mass spectrometry could be employed to study the gas-phase conformations of the molecule and its self-assembled clusters.
Finally, the development of specific analytical methods for oxo- and dicarboxylic acids, such as derivatization followed by gas or liquid chromatography, could be tailored for the sensitive detection and quantification of this compound in various matrices, including biological or environmental samples. nih.govsielc.com
Table 4: Potential Advanced Analytical Applications
| Analytical Technique | Application for this compound and Derivatives |
| Chiral NMR Spectroscopy | Determination of enantiomeric purity of chiral derivatives using chiral solvating agents. |
| 2D NMR Spectroscopy | Detailed conformational analysis in solution. |
| Advanced Mass Spectrometry | Fragmentation analysis for structural confirmation and study of self-assembled clusters. |
| Chromatography-MS | Sensitive detection and quantification in complex mixtures. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Oxo-5,5-diphenylpentanoic acid, and how do researchers validate product purity?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by oxidation or through condensation reactions using diphenylacetylene and ketoglutaric acid derivatives. Purity validation typically employs liquid chromatography-mass spectrometry (LC/MS-UV) with ≥90% purity thresholds, as referenced in analytical protocols . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for verifying the positions of phenyl and oxo groups via H and C NMR shifts .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?
- Methodology :
- FT-IR : A strong carbonyl (C=O) stretch near 1700 cm confirms the oxo group.
- NMR : H NMR should show aromatic proton signals (δ 7.2–7.5 ppm) for the diphenyl groups and a triplet for the β-protons adjacent to the carbonyl. C NMR must resolve the carboxylic acid carbon (~175 ppm) and the ketone carbon (~210 ppm) .
- LC/MS-UV : Used to assess purity and molecular ion peaks (e.g., [M+H] at m/z 269) .
Q. How does the compound's stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodology : Stability studies involve accelerated degradation tests under varying temperatures (e.g., −20°C vs. 25°C) and pH conditions. DMSO is a preferred solvent due to its inertness, but lyophilization is recommended for long-term storage. Regular LC/MS monitoring detects decomposition products, such as phenyl-substituted byproducts .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield?
- Methodology : A 2 factorial design evaluates variables like temperature (80–120°C), catalyst concentration (0.1–1.0 mol%), and reaction time (6–24 hrs). Response surface methodology (RSM) identifies optimal conditions, while ANOVA quantifies factor significance. For example, increasing catalyst load beyond 0.5 mol% may plateau yield gains due to side reactions .
Q. What strategies resolve contradictions in spectral data when characterizing structurally similar derivatives?
- Methodology : Cross-validation using hyphenated techniques (e.g., LC-NMR-MS) distinguishes between isomers. For instance, differentiating this compound from its 4-Oxo-5-phenyl analog requires tandem MS fragmentation patterns and H-H COSY NMR to map proton coupling networks . Computational tools (e.g., DFT simulations) predict NMR/IR spectra for comparison with experimental data .
Q. What in vitro models are suitable for studying the metabolic pathways of this compound, and how are metabolites identified?
- Methodology : HepG2 liver cells or microsomal assays (e.g., CYP450 isoforms) incubate the compound with NADPH cofactors. Metabolites are extracted via solid-phase extraction (SPE) and profiled using high-resolution LC-QTOF-MS. Stable isotope labeling (e.g., C) tracks metabolic transformations, such as hydroxylation or glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
